molecular formula C9H14ClN3O B2418192 2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride CAS No. 1384427-86-4

2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride

Cat. No. B2418192
CAS RN: 1384427-86-4
M. Wt: 215.68
InChI Key: PTGDMJOKPOQHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Synthesis and Structural Development

  • The compound has been synthesized from ethyl 3-methyl-4-pyridazinecarboxylate, showcasing a method involving enamination and ring closure. This synthesis approach stems from a hetero Diels-Alder reaction, highlighting the compound's structural complexity and relevance in organic chemistry research (Vors, 1991).

Application in Heterocyclic Chemistry

  • Research demonstrates the transformation of related pyridazine compounds into various derivatives, including pyrazolo[4,3-c]-pyridazine and pyrido-pyridazine. These findings emphasize the compound's versatility and importance in the synthesis of novel heterocyclic compounds (Ghozlan et al., 1990).

Exploration in Medicinal Chemistry

  • Studies involving derivatives of pyrido[3,4-d]pyridazine have examined their potential as biologically active agents. This includes an investigation into their cytotoxic properties, indicating the compound's potential applicability in the development of new therapeutic agents (Wójcicka et al., 2022).

Novel Scaffold Synthesis

  • The compound has been used in the creation of new chemical scaffolds, such as 7-aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones. This showcases its role in expanding the diversity of molecular structures available for pharmaceutical and chemical research (Muylaert et al., 2014).

properties

IUPAC Name

2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-2-12-9(13)5-7-6-10-4-3-8(7)11-12;/h5,10H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGDMJOKPOQHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C2CNCCC2=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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